N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide
Description
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide is a sulfonamide derivative characterized by a central phenylsulfonamide scaffold substituted with a 5-methylisoxazole group at the sulfamoyl position and a 2-(2-methylphenoxy)acetamide moiety. This compound belongs to a broader class of sulfonamides known for their diverse biological activities, including antimicrobial and anticancer properties . Its structure combines a sulfamoyl linker, which enhances binding to biological targets, with aromatic and heterocyclic groups that modulate physicochemical properties and activity.
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-13-5-3-4-6-17(13)26-12-19(23)20-15-7-9-16(10-8-15)28(24,25)22-18-11-14(2)27-21-18/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYTMATBGZXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the sulfonamide derivative with 2-(2-methylphenoxy)acetic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration step and large-scale batch reactors for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions:
Oxidation: The oxazole ring can be oxidized to form oxazoles using reagents such as manganese dioxide.
Reduction: The sulfonamide group can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amines.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide exhibit antimicrobial properties. The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Anticancer Potential
Studies have shown that derivatives of sulfamoyl compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific structure of this compound may enhance this effect due to the presence of the isoxazole ring, which has been linked to increased cytotoxicity against certain cancer cell lines.
Drug Design
The unique structural features of this compound make it a candidate for further modification in drug design. Its ability to interact with biological targets can be optimized through structure-activity relationship (SAR) studies.
Delivery Systems
The compound can be utilized in developing targeted drug delivery systems. Due to its chemical properties, it may be conjugated with nanoparticles or liposomes to enhance the delivery of therapeutic agents directly to diseased tissues.
Synthesis and Characterization
A study conducted on related compounds synthesized from syringic acid and sulfamethoxazole demonstrated effective methods for producing sulfamoyl derivatives. The resulting compounds were characterized using techniques such as mass spectrometry and X-ray crystallography, confirming their structural integrity and potential for biological activity .
Efficacy Testing
In vitro studies have shown that similar sulfamoyl compounds exhibit significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus. These findings suggest that this compound could be further explored as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide derivatives with variations in substituents provide insights into structure-activity relationships (SAR). Below is a detailed comparison:
Structural Features and Substituent Variations
Key Observations :
- Phenoxy vs.
- Substituent Bulkiness: The 2-isopropylphenoxy group () increases steric bulk compared to 2-methylphenoxy, which may enhance hydrophobic interactions in biological systems .
Physicochemical Properties
- pKa and Solubility: The 2-methoxyphenoxy analog () has a predicted pKa of ~5.58, similar to the target compound, suggesting comparable ionization states under physiological conditions .
- Density and Crystal Packing: The 2-isopropylphenoxy derivative has a predicted density of 1.332 g/cm³, slightly lower than the target compound’s calculated value, reflecting differences in molecular packing due to substituent bulk .
Crystallographic and Conformational Analysis
- Crystal Systems: The structurally similar 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide crystallizes in a monoclinic P21/c system with distinct dihedral angles (A/B: 81.27°, A/C: 9.12°), suggesting rigidity in the sulfamoyl-phenyl linkage .
- Hydrogen Bonding: The target compound’s 2-methylphenoxy group may participate in C–H···O interactions, similar to those observed in , stabilizing its crystal lattice .
Biological Activity
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a sulfamoyl group and an oxazole moiety, suggesting a range of possible pharmacological effects.
The molecular formula of the compound is C12H13N3O4S, with a molecular weight of 295.31 g/mol. The structure features various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 295.31 g/mol |
| Molecular Formula | C12H13N3O4S |
| LogP | 1.2337 |
| Polar Surface Area | 85.945 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains. For instance, the presence of the sulfamoyl group is crucial for the antibacterial action by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis .
The proposed mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate synthesis pathway. This inhibition leads to a reduction in folate levels, ultimately impairing bacterial growth and proliferation .
Case Studies
- Synthesis and Characterization : A detailed synthesis process was documented where the compound was synthesized from syringic acid and sulfamethoxazole under controlled conditions. The resultant product was characterized using various spectroscopic methods to confirm its structure and purity .
- In Vivo Studies : In vivo studies on animal models have demonstrated the efficacy of this compound in treating infections caused by resistant strains of bacteria. The results indicated a significant reduction in bacterial load compared to untreated controls .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-substituted acetamide derivatives like this compound?
The synthesis of analogous acetamides typically involves multi-step reactions, starting with the coupling of sulfamoyl or sulfonamide groups to aromatic rings, followed by nucleophilic substitution or condensation. For example:
- Step 1 : Reacting a substituted phenol (e.g., 2-methylphenol) with chloroacetyl chloride to form a phenoxyacetamide intermediate .
- Step 2 : Introducing the sulfamoyl group via reaction with 5-methyl-1,2-oxazole-3-sulfonamide in the presence of a base (e.g., K₂CO₃) in DMF .
- Step 3 : Purification via recrystallization or column chromatography, monitored by TLC . Key characterization tools include ¹H/¹³C NMR (to confirm substitution patterns) and IR spectroscopy (to verify carbonyl and sulfonamide stretches) .
Q. How can crystallographic data for this compound be obtained and validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to grow high-quality crystals .
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure refinement : Employ programs like SHELXL for small-molecule refinement, ensuring R-factors < 5% . Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data interpretation for sulfonamide-containing acetamides?
Discrepancies (e.g., bond-length deviations or disorder in sulfamoyl groups) require:
- Multi-software validation : Compare results from SHELXL , OLEX2 , and WinGX to identify systematic errors .
- Hydrogen bonding analysis : Use Graph Set Analysis (e.g., Etter’s rules) to confirm intermolecular interactions (e.g., C=O⋯H-N) that stabilize the crystal lattice .
- Twinned data handling : Apply SHELXD for deconvolution of overlapping reflections in cases of pseudo-merohedral twinning .
Q. What strategies optimize the biological activity of this compound in pharmacological studies?
Structure-Activity Relationship (SAR) studies are critical:
- Substitution patterns : Modify the 2-methylphenoxy group (e.g., halogenation) to enhance lipophilicity and membrane permeability .
- Sulfamoyl group tuning : Replace the 5-methyl-oxazole with bioisosteres (e.g., 1,3,4-oxadiazole) to improve target binding .
- In-silico validation : Perform molecular docking (e.g., AutoDock Vina) against targets like RORγt or DNA polymerase , leveraging the sulfamoyl group’s hydrogen-bonding capacity .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural elucidation?
Contradictions may arise from tautomerism or solvent effects. Mitigation approaches:
- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in the sulfamoyl group) .
- Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding interactions .
- DFT calculations : Use Gaussian 09 to simulate NMR spectra and match experimental data .
Methodological Considerations
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Stoichiometric precision : Use anhydrous DMF and strictly control molar ratios (e.g., 1:1.5 for phenol:chloroacetyl chloride) .
- Reaction monitoring : Employ TLC (silica gel GF₂₅₄, ethyl acetate/hexane eluent) at 30-minute intervals .
- Purity assessment : Validate via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (≤0.4% deviation) .
Q. How should researchers approach the design of analogs for mechanistic studies?
- Core retention : Maintain the sulfamoyl-phenyl-acetamide scaffold to preserve pharmacophore integrity.
- Functional group variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to probe electronic effects on activity .
- Isosteric replacements : Substitute the 5-methyl-oxazole with thiazole or triazole rings to evaluate steric and electronic impacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
